2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC17419435
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.
![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid -](/images/structure/VC17419435.png)
Specification
Molecular Formula | C6H10N2O2 |
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Molecular Weight | 142.16 g/mol |
IUPAC Name | 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid |
Standard InChI | InChI=1S/C6H10N2O2/c9-5(10)6-1-4(2-8-6)7-3-6/h4,7-8H,1-3H2,(H,9,10) |
Standard InChI Key | RHGSFHMFDIYZNJ-UHFFFAOYSA-N |
Canonical SMILES | C1C2CNC1(CN2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid consists of a bicyclo[2.2.1]heptane core with nitrogen atoms at positions 2 and 5 and a carboxylic acid substituent at position 1. The compound’s stereochemistry significantly influences its reactivity and biological interactions. For instance, the (1R,4R)-isomer (CAS 2920197-24-4) has a molecular formula of and a molecular weight of 142.16 g/mol . The bicyclic structure imposes steric constraints that enhance its stability and selectivity in catalytic applications.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 142.16 g/mol |
Stereoisomerism | (1R,4R) and (1S,4S) configurations |
Solubility | Moderate in polar solvents |
The carboxylic acid group enables salt formation (e.g., dihydrochloride), improving aqueous solubility for experimental applications .
Synthesis and Manufacturing Approaches
Enantioselective Synthesis of (1S,4S)-Isomer
A seminal synthesis route involves the conversion of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane into an α,β-diamino acid derivative . Key steps include:
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Diamine Functionalization: The bicyclic diamine undergoes selective protection and oxidation to introduce carboxylic acid functionality.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure high enantiomeric excess (ee) in the final product.
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Deprotection and Isolation: Acidic hydrolysis removes protecting groups, yielding the free carboxylic acid .
This method highlights the compound’s role as a precursor for chiral building blocks in peptide mimetics and organocatalysts.
Stereochemical Considerations and Isomerism
The compound exhibits two primary stereoisomers: (1R,4R) and (1S,4S). The (1R,4R)-isomer (CAS 2920197-24-4) is commercially available, while the (1S,4S)-configuration is often synthesized for specific applications .
Stereochemical Impact on Reactivity:
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(1R,4R)-Isomer: Preferred in ligand design for asymmetric catalysis due to favorable spatial arrangement of nitrogen lone pairs.
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(1S,4S)-Isomer: Demonstrates enhanced binding affinity in receptor studies, making it valuable in medicinal chemistry .
Comparative studies using chiral HPLC and NMR spectroscopy reveal distinct coupling patterns for bridgehead protons, aiding in stereochemical assignment .
Applications in Pharmaceutical Research
Peptide Mimetics and Drug Design
The bicyclic scaffold serves as a conformationally restricted surrogate for proline in peptide synthesis. For example, derivatives of 2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid have been incorporated into angiotensin-converting enzyme (ACE) inhibitors to enhance metabolic stability .
Organocatalysis
The compound’s nitrogen atoms act as Lewis bases, facilitating asymmetric transformations such as the Biginelli reaction. Catalytic efficiencies correlate with stereochemistry, with (1S,4S)-isomers showing superior enantioselectivity in ketone reductions .
Comparative Analysis with Structurally Related Compounds
Table 2: Comparison with Bicyclic Analogues
Compound | Key Feature | Application |
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2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid | Larger ring size | Reduced steric hindrance |
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Single nitrogen atom | Limited catalytic activity |
The smaller ring size of 2,5-diazabicyclo[2.2.1]heptane derivatives enhances ring strain, favoring reactivity in cycloaddition reactions compared to larger analogues .
Future Perspectives and Research Directions
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Stereoselective Synthesis: Developing cost-effective methods for large-scale production of enantiopure isomers.
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Biological Screening: Evaluating the compound’s potential as a kinase inhibitor or GPCR modulator.
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Material Science: Exploring its use in metal-organic frameworks (MOFs) for gas storage applications.
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